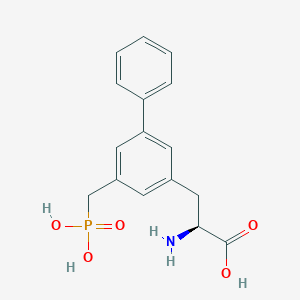

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid

Description

La leucine, également connue sous le nom d’acide 2-amino-4-méthylpentanoïque, est un acide aminé essentiel qui joue un rôle crucial dans la synthèse des protéines et diverses fonctions métaboliques. C’est l’un des trois acides aminés à chaîne ramifiée, avec la valine et l’isoleucine. La leucine n’est pas synthétisée par le corps humain et doit être obtenue par le biais de sources alimentaires telles que les viandes, les produits laitiers, les produits à base de soja et les légumineuses . Elle est connue pour sa capacité à stimuler la synthèse des protéines musculaires et est souvent utilisée dans les compléments alimentaires pour les athlètes et les culturistes .

Propriétés

Numéro CAS |

118077-09-1 |

|---|---|

Formule moléculaire |

C16H18NO5P |

Poids moléculaire |

335.29 g/mol |

Nom IUPAC |

(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |

Clé InChI |

DSWZLNIYFFMRJD-HNNXBMFYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |

SMILES isomérique |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |

Synonymes |

2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid EAB 515 EAB-515 SDZ EAB 515 SDZ-EAB-515 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La leucine peut être synthétisée par plusieurs méthodes :

Hydrolyse des protéines : Cette méthode implique l’hydrolyse des protéines en milieu acide pour libérer la leucine ainsi que d’autres acides aminés.

Synthèse chimique : La leucine peut être synthétisée chimiquement par des méthodes telles que la synthèse de Strecker, qui implique la réaction d’un aldéhyde avec de l’ammoniac et du cyanure d’hydrogène, suivie d’une hydrolyse.

Méthode enzymatique : Cette méthode utilise des enzymes transaminases pour catalyser la conversion des cétoacides en leucine.

Fermentation microbienne : Cette méthode utilise des micro-organismes pour fermenter des substrats tels que le glucose afin de produire de la leucine.

Analyse Des Réactions Chimiques

La leucine subit diverses réactions chimiques, notamment :

Réduction : La leucine peut être réduite pour produire de l’alcool de leucine dans des conditions spécifiques.

Substitution : La leucine peut participer à des réactions de substitution où son groupe amino est remplacé par d’autres groupes fonctionnels.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l’oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent le cétoisocaproate, l’isovaléryl-CoA et l’alcool de leucine .

Applications De Recherche Scientifique

La leucine a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

La leucine exerce ses effets principalement par l’activation de la voie de signalisation mTOR. Lorsque les taux de leucine sont élevés, elle active mTORC1, un complexe protéique qui favorise la synthèse des protéines et la croissance cellulaire. Cette activation se produit par l’inhibition de la protéine sestrine 2, qui supprime normalement l’activité de mTORC1 . La leucine influence également d’autres voies métaboliques, notamment celles impliquées dans le métabolisme des lipides et la sensibilité à l’insuline .

Comparaison Avec Des Composés Similaires

La leucine est souvent comparée à d’autres acides aminés à chaîne ramifiée, tels que la valine et l’isoleucine. Bien que les trois acides aminés partagent des structures et des fonctions similaires, la leucine est unique en raison de sa puissante capacité à activer la voie mTOR et à stimuler la synthèse des protéines musculaires . La valine et l’isoleucine jouent également des rôles importants dans le métabolisme des protéines, mais sont moins efficaces pour activer mTOR .

Composés similaires

Isoleucine : Comme la leucine, l’isoleucine est impliquée dans la synthèse des protéines et la production d’énergie.

Méthionine : Un acide aminé essentiel impliqué dans les réactions de méthylation et la synthèse d’autres acides aminés.

La capacité unique de la leucine à activer mTOR et son rôle important dans la synthèse des protéines musculaires en font un composé précieux à la fois dans la recherche scientifique et dans les applications pratiques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.